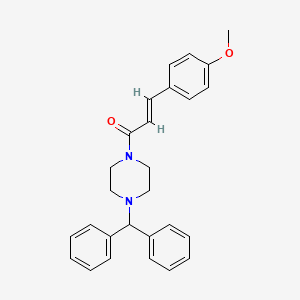
1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diphenylmethanol, 4-methoxybenzaldehyde, and piperazine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between diphenylmethanol and 4-methoxybenzaldehyde.
Acryloylation: The intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Piperazine Coupling: Finally, the acryloylated intermediate is coupled with piperazine under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways Involved: Signaling pathways that are affected by the compound, leading to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Diphenylmethyl)-4-(3-(4-hydroxyphenyl)acryloyl)piperazine
- 1-(Diphenylmethyl)-4-(3-(4-chlorophenyl)acryloyl)piperazine
- 1-(Diphenylmethyl)-4-(3-(4-nitrophenyl)acryloyl)piperazine
Uniqueness
1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine is unique due to the presence of the methyloxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Propriétés
Formule moléculaire |
C27H28N2O2 |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H28N2O2/c1-31-25-15-12-22(13-16-25)14-17-26(30)28-18-20-29(21-19-28)27(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-17,27H,18-21H2,1H3/b17-14+ |
Clé InChI |
XMUODDWWDMCQAL-SAPNQHFASA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


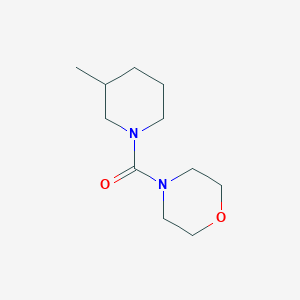
![6-[(4-benzylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14961359.png)
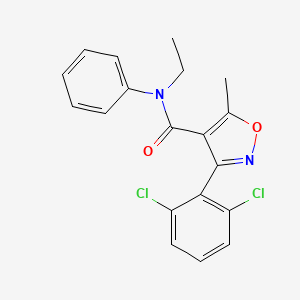
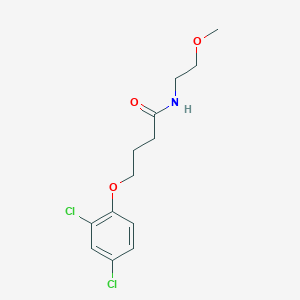
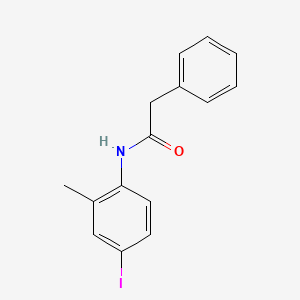
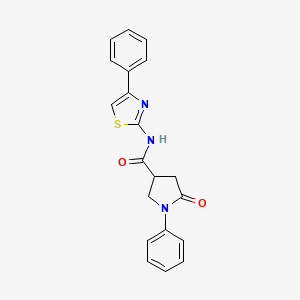


![N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14961402.png)
![[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate](/img/structure/B14961409.png)

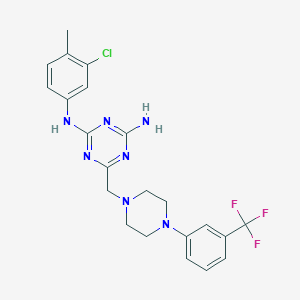
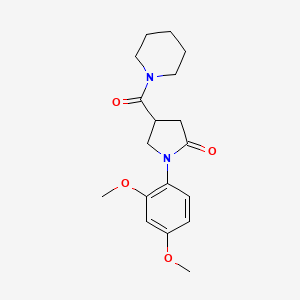
![N'-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961439.png)
